lapathoside A

Description

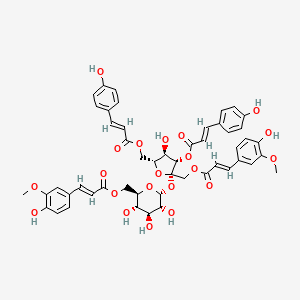

Lapathoside A is a tetra-substituted phenylpropanoid sucrose ester (PSE) isolated from plants of the Polygonaceae family, including Fagopyrum esculentum (buckwheat) and Polygonum lapathifolium. Structurally, it features a sucrose core esterified with coumaroyl and feruloyl moieties at specific positions (O-3, O-4′, O-6, and O-6′) . Its molecular formula is C₅₀H₅₄O₂₁, with a molecular weight of 986.31 g/mol (HR-FAB-MS: m/z 1004.3183 [M+NH₄]⁺) .

This compound exhibits notable biological activities, including anticancer effects against pancreatic cancer cells (PANC-1 and SNU-213), reducing cell viability to 40% and 27%, respectively, at 25 μM .

Properties

Molecular Formula |

C50H50O21 |

|---|---|

Molecular Weight |

986.9 g/mol |

IUPAC Name |

[(2R,3R,4S,5S)-3-hydroxy-5-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C50H50O21/c1-63-36-23-30(7-17-34(36)53)11-20-41(56)65-25-38-44(59)46(61)47(62)49(68-38)71-50(27-67-42(57)21-12-31-8-18-35(54)37(24-31)64-2)48(69-43(58)22-10-29-5-15-33(52)16-6-29)45(60)39(70-50)26-66-40(55)19-9-28-3-13-32(51)14-4-28/h3-24,38-39,44-49,51-54,59-62H,25-27H2,1-2H3/b19-9+,20-11+,21-12+,22-10+/t38-,39-,44-,45-,46+,47-,48+,49-,50+/m1/s1 |

InChI Key |

CYVTUSSATYABLE-CBLZDQSNSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)OC)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC(=C(C=C6)O)OC)O)O)O)O |

Synonyms |

lapathoside A |

Origin of Product |

United States |

Chemical Reactions Analysis

Anticancer Activity

Lapathoside A induces apoptosis in pancreatic cancer cell lines (PANC-1 and SNU-213) through:

-

Cell Viability Reduction : At 25 μM, viability decreased to 40% (PANC-1) and 27% (SNU-213) .

-

Apoptosis Induction : Annexin V/PI staining revealed a 4.2-fold increase in apoptotic PANC-1 cells (5.47% → 21.83%) and a 3.4-fold increase in SNU-213 cells (11.33% → 38.77%) .

Table 2: Anticancer Efficacy of this compound

| Cell Line | Concentration (μM) | Viability (%) | Apoptosis (%) |

|---|---|---|---|

| PANC-1 | 25 | 39.7 | 21.83 |

| SNU-213 | 25 | 20.07 | 38.77 |

Mechanism of Action

This compound modulates key signaling pathways:

-

FAK/Akt Pathway : Inhibits phosphorylation of FAK (Tyr397) and Akt (Ser473), disrupting survival signals in cancer cells .

-

Apoptotic Protein Regulation : Upregulates pro-apoptotic proteins (e.g., Bax) and downregulates anti-apoptotic proteins (e.g., Bcl-2) .

Figure 1: Proposed Mechanism of this compound in Pancreatic Cancer Cells

textThis compound → ↓ p-FAK (Tyr397) → ↓ p-Akt (Ser473) → ↑ Apoptosis

Chemical Stability and Reactivity

-

Thermal Stability : No degradation observed under standard laboratory conditions .

-

Enzymatic Stability : Resistant to hydrolysis by human intestinal enzymes, suggesting potential oral bioavailability .

Synthetic Analog Development

Efforts to synthesize related phenylpropanoid sucrose esters (PSEs) highlight regioselective acylation strategies:

-

Regioselectivity : Higher nucleophilicity of the 3′-OH group on sucrose favors mono-acylation at this position, yielding 3′-mono-acylated PSEs .

-

Yield Optimization : Use of silyl protecting groups (TBS/TIPDS) improves di-acylation efficiency, achieving yields of 54–97% .

Table 3: Synthetic Yields of PSE Derivatives

| Product Type | Yield (%) |

|---|---|

| 3,3′-di-acylated PSEs | 54–97 |

| 3′-mono-acylated PSEs | 27–49 |

Comparison with Similar Compounds

Table 1: Structural Characteristics of Lapathoside A and Related PSEs

Key Observations :

- Substituent Diversity : this compound is distinguished by four ester groups (two coumaroyl and two feruloyl), whereas lapathoside B and vanicoside B are tri-substituted .

- UV Spectra : this compound’s higher log ε values at 215 and 322 nm suggest stronger conjugation and electronic transitions compared to lapathoside B and vanicoside B .

- Mass Fragmentation : this compound (m/z 985.28) loses coumaroyl and feruloyl moieties sequentially, while lapathoside B (m/z 1015.30) preferentially sheds feruloyl groups .

Key Observations :

- Pancreatic Cancer Specificity : this compound uniquely targets pancreatic cancer cells, inducing apoptosis via caspase-3/7 activation and Bax/Bcl-2 modulation . Other PSEs like vanicoside B lack reported activity in this context.

- Enzyme Inhibition : this compound’s α-glucosidase inhibition (65%) surpasses diboside A (58%) but is slightly lower than lapathoside C (70%) .

- Chemoprevention : Both this compound and vanicoside B suppress EBV-EA, but this compound’s higher efficacy (78% vs. 65%) correlates with its additional substituent .

Q & A

Q. What are the primary methods for isolating and characterizing lapathoside A from plant sources?

this compound is typically isolated from the roots of Fagopyrum esculentum (buckwheat) using solvent extraction followed by chromatographic techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) for structural elucidation . Key steps include:

- Extraction : Ethanol or methanol-based extraction of dried plant material.

- Purification : Column chromatography (e.g., silica gel, Sephadex LH-20) to isolate phenylpropanoid esters.

- Characterization : LC-MS for molecular weight determination and NMR (1H, 13C) for identifying functional groups and stereochemistry.

Q. What in vitro assays are used to evaluate this compound’s anticancer activity?

Standard assays include:

- Cell viability : MTT or CCK-8 assays to measure dose-dependent cytotoxicity (e.g., IC50 values in pancreatic cancer cell lines like PANC-1 and SNU-213) .

- Apoptosis detection : Annexin V-FITC/PI staining with flow cytometry to quantify early/late apoptotic cells .

- Mechanistic assays : Western blotting for apoptosis-related proteins (e.g., Bcl-2, Bax) and phosphorylation status of signaling proteins (e.g., FAK, AKT) .

Q. How is the specificity of this compound for cancer cells validated?

Researchers compare its effects on cancer cells (e.g., PANC-1) with non-cancerous control cell lines (e.g., 293T kidney cells). This compound showed no significant cytotoxicity in 293T cells, confirming cancer-specific activity .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory findings in this compound’s mechanism of action?

For example, this compound inhibits FAK/AKT phosphorylation in PANC-1 cells but not in 293T cells . To resolve contradictions:

- Experimental controls : Include isogenic cell lines (e.g., CRISPR-edited AKT/FAK knockout models) to isolate pathway-specific effects.

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics to identify compensatory pathways in resistant cells .

- Dose-response validation : Test higher concentrations or longer exposure times to rule out threshold effects.

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

Challenges include poor solubility and rapid metabolism. Methodological solutions:

- Nanoparticle encapsulation : Use liposomes or polymeric nanoparticles to enhance stability and tumor targeting .

- Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma/tissue samples to track absorption and half-life .

- Synergistic combinations : Pair this compound with inhibitors of drug-efflux pumps (e.g., P-glycoprotein) to improve intracellular retention.

Q. How can researchers differentiate this compound’s pro-apoptotic effects from off-target cytotoxicity?

- Caspase inhibition assays : Treat cells with pan-caspase inhibitors (e.g., Z-VAD-FMK) to confirm apoptosis dependence .

- High-content screening : Use live-cell imaging to track mitochondrial membrane potential (ΔΨm) and reactive oxygen species (ROS) in real-time .

- Transcriptomic analysis : RNA-seq to identify apoptosis-specific gene signatures (e.g., BAX, PUMA) versus stress-response pathways .

Data Analysis and Interpretation

Q. How should dose-response data for this compound be statistically analyzed?

- Nonlinear regression : Fit data to log(inhibitor) vs. response curves (e.g., GraphPad Prism) to calculate IC50 values .

- Synergy scoring : Use the Chou-Talalay method (CompuSyn software) for combination studies with chemotherapeutics .

- Error handling : Report SEM/SD from ≥3 replicates and use ANOVA for multi-group comparisons .

Q. What criteria validate this compound’s role in PI3K/AKT pathway inhibition?

- Phosphorylation assays : Western blot with phospho-specific antibodies for AKT (Ser473) and downstream targets (e.g., mTOR) .

- Functional rescue : Overexpress constitutively active AKT in treated cells to reverse this compound’s effects .

- Pathway enrichment analysis : Use tools like GSEA to confirm downregulation of PI3K/AKT-related gene sets in RNA-seq data .

Research Design and Gaps

Q. What in vivo models are suitable for studying this compound’s efficacy?

- Xenograft models : Implant PANC-1 cells into immunodeficient mice and administer this compound intravenously or orally .

- Patient-derived organoids (PDOs) : Use 3D cultures of primary pancreatic tumor cells to mimic tumor heterogeneity .

- Limitations : Address species-specific metabolism differences by cross-referencing human and murine pharmacokinetic data .

Q. How can researchers address the lack of clinical data on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.